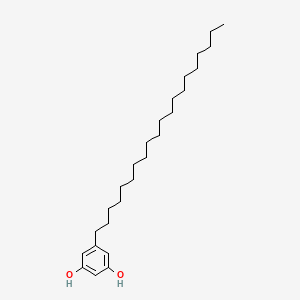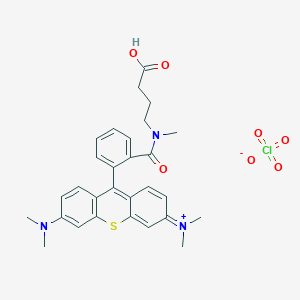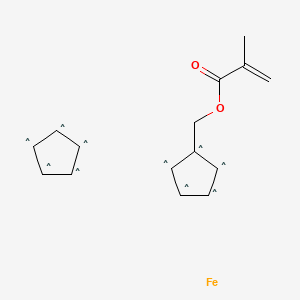
Ferrocenylmethyl methacrylate, 95% (NMR), contains Ionol(R) 46 (Raschig GmbH) as inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocenylmethyl methacrylate is an organometallic compound that features a ferrocene moiety attached to a methacrylate group. The compound is known for its unique redox properties, which make it valuable in various scientific and industrial applications. The molecular formula of ferrocenylmethyl methacrylate is C15H16FeO2, and it has a molecular weight of 284.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferrocenylmethyl methacrylate can be synthesized through the esterification of hydroxymethylferrocene with methacryloyl chloride. The reaction is typically carried out in the presence of a base such as pyridine and an organic solvent like ether at low temperatures (around 0°C). The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for ferrocenylmethyl methacrylate are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of inhibitors like Ionol® 46 is common to prevent unwanted polymerization during storage .
Analyse Chemischer Reaktionen
Types of Reactions
Ferrocenylmethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferricinium ions.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Substitution: The compound can participate in substitution reactions, particularly at the ferrocene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dichlorodicyanoquinone (DDQ) and ortho-chloranil.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are used in free radical polymerization.
Substitution: Reagents such as nitronium ions can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Ferricinium salts.
Polymerization: Poly(ferrocenylmethyl methacrylate) with high glass transition temperatures.
Substitution: Various substituted ferrocene derivatives.
Wissenschaftliche Forschungsanwendungen
Ferrocenylmethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of redox-active polymers and as a monomer in radical polymerization.
Medicine: Investigated for its potential in controlled drug release and as a component in biosensors.
Wirkmechanismus
The mechanism of action of ferrocenylmethyl methacrylate primarily involves its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in electrocatalysis, sensing, and drug delivery. The methacrylate group enables polymerization, forming materials with specific mechanical and thermal properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinylferrocene: Similar in structure but with a vinyl group instead of a methacrylate group.
Ferrocenylmethyl acrylate: Similar but with an acrylate group instead of a methacrylate group.
Ferrocenecarboxaldehyde: Contains a formyl group instead of a methacrylate group.
Uniqueness
Ferrocenylmethyl methacrylate is unique due to its combination of a redox-active ferrocene moiety and a polymerizable methacrylate group. This dual functionality allows it to be used in a variety of applications, from the synthesis of advanced materials to biomedical applications .
Eigenschaften
Molekularformel |
C15H16FeO2 |
|---|---|
Molekulargewicht |
284.13 g/mol |
InChI |
InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H; |
InChI-Schlüssel |
GSPYKNCYLXXOJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)
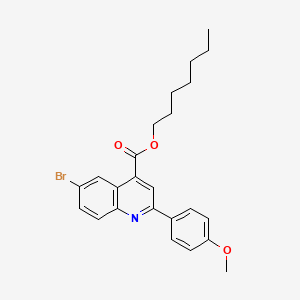
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)

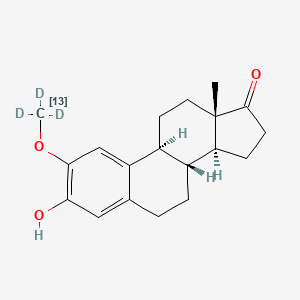

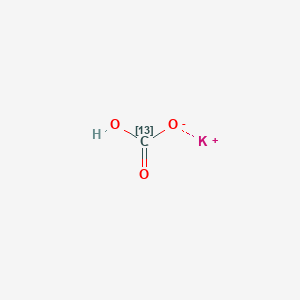
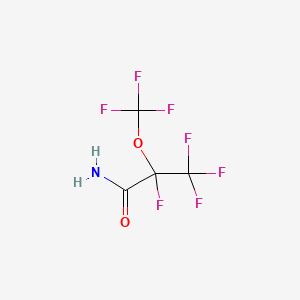
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
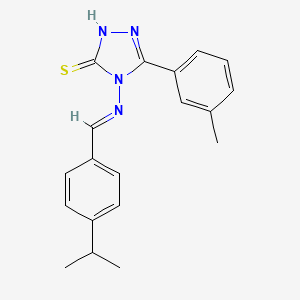
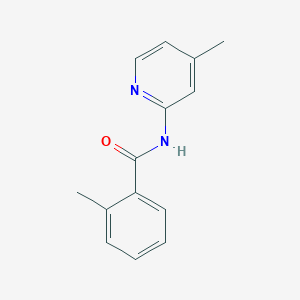
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
